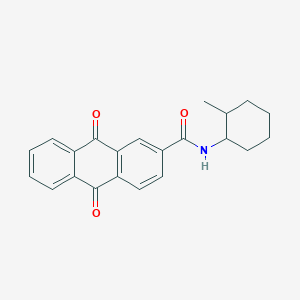
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves the activation of the Nrf2 pathway, which is a key regulator of cellular defense against oxidative stress and inflammation. N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide activates Nrf2 by modifying the Keap1 protein, which normally inhibits Nrf2 activity. Once activated, Nrf2 induces the expression of various antioxidant and anti-inflammatory genes, leading to cellular protection.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of tumor-promoting pathways, and the modulation of cellular signaling pathways. These effects are mediated by the activation of the Nrf2 pathway, which leads to cellular protection against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential for drug development. However, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also has limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential therapeutic applications in various diseases. Additionally, the combination of N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide with other drugs or therapies may enhance its efficacy and reduce its toxicity, making it a more promising candidate for drug development.
Méthodes De Synthèse
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylcyclohex-2-en-1-one. The synthesis involves several chemical reactions, including oxidation, reduction, and coupling reactions, to produce the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor-promoting pathways. In inflammation, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorders, N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
Propriétés
Nom du produit |
N-(2-methylcyclohexyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide |
|---|---|
Formule moléculaire |
C22H21NO3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(2-methylcyclohexyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-13-6-2-5-9-19(13)23-22(26)14-10-11-17-18(12-14)21(25)16-8-4-3-7-15(16)20(17)24/h3-4,7-8,10-13,19H,2,5-6,9H2,1H3,(H,23,26) |
Clé InChI |
OIGBFUYSVIRKGB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)


![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)